4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Description
This compound is a pyrazolone derivative featuring a cyclohexadienone-imine substituent. Its structure combines a phenyl group at position 2 and methyl groups at positions 1 and 5 of the pyrazolone ring, with a conjugated enamine linkage to a 3,5-dimethyl-4-oxocyclohexadienyl moiety.
Properties
IUPAC Name |
4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-10-15(11-13(2)18(12)23)20-17-14(3)21(4)22(19(17)24)16-8-6-5-7-9-16/h5-11H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOLNCLDOZWETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C=C(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321435 | |
| Record name | 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID17514514 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
41554-28-3 | |
| Record name | 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the condensation of 3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine, and solvents like toluene . The reaction mixture is heated to around 418.15 K for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological activities. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(Z)-4-((3-Amino-5-imino-1-phenyl-1H-pyrazol-4(5H)-ylidene)methylamino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one
Key Differences :
- Substituents: Replaces the cyclohexadienone-imine group with a pyrazolyl-imine system containing amino and imino groups.
- Synthesis : Prepared via condensation of phenyl hydrazine with a pyrazolone precursor in dioxane (76% yield, m.p. 172.7°C) .
- Spectroscopy : IR shows NH/NH₂ stretches at 3386–3276 cm⁻¹, distinct from the target compound’s conjugated C=O and C=N vibrations .
- Reactivity: The amino/imino groups enhance nucleophilicity, favoring metal coordination over the target compound’s electrophilic cyclohexadienone.
Table 1: Physicochemical Comparison
Coumarin-Pyrazolone Hybrids (e.g., Compounds 4i, 4j)
Key Differences :
- Applications : Enhanced fluorescence and bioactivity (e.g., antimicrobial, anticancer) compared to the target compound’s simpler framework.
- Synthetic Complexity : Multi-step synthesis involving coumarin derivatives and tetrazole formation, yielding lower efficiencies (~60–70%) .
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Crystallography: Tools like SHELX and ORTEP-3 are critical for resolving the target compound’s complex hydrogen-bonding networks, which differ from simpler analogs due to its cyclohexadienone-imine geometry.
- Biological Potential: Pyrazolone derivatives exhibit antimicrobial and anti-inflammatory activity, but the target compound’s unique substituents may modulate specificity or potency compared to NH₂-rich analogs .
- Synthetic Challenges: The cyclohexadienone-imine linkage requires precise stoichiometry and anhydrous conditions, unlike the more forgiving synthesis of coumarin hybrids .
Biological Activity
The compound 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a member of the pyrazolone family and has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews its synthesis, characterization, and biological effects based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₆H₁₆N₂O
- Molecular Weight : 252.31 g/mol
- CAS Number : 4906-22-3
The structure includes a pyrazolone core with a substituted cyclohexadienone moiety, which is crucial for its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with cyclohexadienone derivatives under controlled conditions. Characterization techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various derivatives revealed that certain compounds within this class showed potent activity against breast cancer cell lines (MCF7). The most active derivatives had IC₅₀ values ranging from 30.68 to 60.72 µM , compared to Doxorubicin's IC₅₀ value of 71.8 µM .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been shown to induce programmed cell death in tumor cells.
- Cell Cycle Arrest : Some studies suggest it can halt the cell cycle at specific checkpoints, preventing cancer cell division.
Case Studies
Several case studies have been documented regarding the efficacy of pyrazolone derivatives in cancer treatment:
- Study on MCF7 Cells : A derivative similar to the target compound was tested against MCF7 cells, showing significant cytotoxicity and apoptosis induction.
- Synergistic Effects with Other Drugs : Research has indicated that when combined with traditional chemotherapeutics, this class of compounds can enhance therapeutic efficacy while reducing side effects.
Data Table of Biological Activities
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Doxorubicin | MCF7 | 71.8 | DNA Intercalation |
| Target Compound | MCF7 | 30.68 - 60.72 | Enzyme Inhibition, Apoptosis Induction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Step 1 : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in dichloromethane with triethylamine as a base, following protocols for analogous pyrazolone derivatives .
- Step 2 : Optimize temperature (e.g., 273 K for 3 hours) and stoichiometry to minimize steric repulsion and improve dimer formation via N–H⋯O hydrogen bonding .
- Step 3 : Purify via slow evaporation of methylene chloride to obtain single crystals for structural validation .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure and stability?
- Methodological Answer :
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazol-4-yl rings in derivatives) to confirm steric and electronic interactions .
- NMR and FTIR : Validate hydrogen bonding networks (e.g., R22(10) dimer motifs) and monitor amide group planarity .
- Thermogravimetric analysis (TGA) : Assess thermal stability by measuring decomposition points (e.g., 473–475 K melting range observed in analogs) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict this compound’s reactivity and interactions in biological or environmental systems?
- Methodological Answer :
- Step 1 : Use density functional theory (DFT) to model steric repulsion effects, such as the 80.70° rotation of the amide group relative to dichlorophenyl rings .
- Step 2 : Simulate solvent interactions (e.g., dichloromethane) to predict solubility and dimerization tendencies.
- Step 3 : Apply molecular dynamics (MD) to study ligand-protein binding, leveraging structural analogs like N-substituted acetamides with penicillin-like motifs .
Q. What experimental designs are suitable for evaluating environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer :
- Design Framework : Adopt split-split plot randomized block designs (as in phytochemical studies) to analyze variables like degradation rates across soil/water compartments .
- Parameters : Measure abiotic/biotic transformations (hydrolysis, microbial degradation) and bioaccumulation factors using LC-MS/MS .
- Long-term monitoring : Align with projects like INCHEMBIOL (2005–2011) to assess multi-year ecological risks .
Q. How can researchers resolve contradictions in spectroscopic data vs. crystallographic results for this compound?
- Methodological Answer :
- Cross-validation : Compare NMR-derived torsion angles with X-ray data to identify discrepancies (e.g., amide group planarity deviations) .
- Dynamic effects : Use variable-temperature NMR to probe conformational flexibility not captured in static crystal structures .
- Error analysis : Apply Bruyne’s quadripolar model to reconcile technical (instrumental) and epistemological (interpretive) biases .
Q. What strategies are effective for designing derivatives with enhanced bioactivity or reduced toxicity?
- Methodological Answer :
- Scaffold modification : Introduce substituents at the coumarin or pyrimidinone positions (e.g., 4i and 4j derivatives) to modulate electron-withdrawing/donating effects .
- SAR studies : Test analogs with varying phenylhydrazine or dichlorophenyl groups to optimize binding to biological targets (e.g., benzimidazole-like inhibitors) .
- Toxicity screening : Use in vitro assays (e.g., mitochondrial membrane potential loss) to prioritize low-cytotoxicity candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
